

## Reasons for termination of the Selepressin SEPSIS-ACT trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Selepressin |           |
| Cat. No.:            | B612310     | Get Quote |

# Selepressin SEPSIS-ACT Trial: Technical Support Center

This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the termination of the **Selepressin** Evaluation Programme for Sepsis-induced Shock-Adaptive Clinical Trial (SEPSIS-ACT).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Selepressin SEPSIS-ACT trial?

The SEPSIS-ACT trial was terminated for futility at the conclusion of Part 1, the dose-finding stage.[1] An interim analysis determined that there was a low probability of the trial successfully meeting its primary endpoint if it were to proceed to the confirmatory second part.[2] In essence, the collected data indicated that **selepressin** was unlikely to show a significant benefit over the placebo.[1]





Click to download full resolution via product page

Caption: Logical workflow leading to the SEPSIS-ACT trial's termination for futility.

Q2: How did **Selepressin** perform against the primary and secondary endpoints of the trial?

**Selepressin** did not demonstrate a statistically significant improvement in the primary endpoint or key secondary endpoints when compared to the placebo group.[1][3] Among patients with septic shock who were already receiving norepinephrine, the administration of **selepressin** did not lead to a significant improvement in vasopressor- and ventilator-free days within a 30-day period.[1][4]



**Table 1: Primary and Key Secondary Endpoint Results** 

| Endpoint                                                                  | Selepressin<br>Group (n=562) | Placebo Group<br>(n=266) | Difference<br>(95% CI)  | P-Value |
|---------------------------------------------------------------------------|------------------------------|--------------------------|-------------------------|---------|
| Primary: Ventilator- & Vasopressor- Free Days                             | 15.0 days                    | 14.5 days                | 0.6 (-1.3 to 2.4)       | .30     |
| Secondary: 90-<br>Day Mortality                                           | 40.6%                        | 39.4%                    | 1.1% (-6.5% to<br>8.8%) | .77     |
| Secondary: Kidney Replacement Therapy-Free Days                           | 18.5 days                    | 18.2 days                | 0.3 (-2.1 to 2.6)       | .85     |
| Secondary: ICU-<br>Free Days                                              | 12.6 days                    | 12.2 days                | 0.5 (-1.2 to 2.2)       | .41     |
| Data sourced from the SEPSIS-ACT randomized clinical trial results.[1][3] |                              |                          |                         |         |

Q3: Were there any significant safety concerns associated with **Selepressin** in the trial?

The rates of adverse events were comparable between the **selepressin** and placebo groups, suggesting no major safety concerns that would have independently led to the trial's termination.[1][3]

#### **Table 2: Incidence of Selected Adverse Events**



| Adverse Event                                                             | Selepressin Group (%) | Placebo Group (%) |
|---------------------------------------------------------------------------|-----------------------|-------------------|
| Cardiac Arrhythmias                                                       | 27.9%                 | 25.2%             |
| Cardiac Ischemia                                                          | 6.6%                  | 5.6%              |
| Mesenteric Ischemia                                                       | 3.2%                  | 2.6%              |
| Peripheral Ischemia                                                       | 2.3%                  | 2.3%              |
| Data sourced from the SEPSIS-ACT randomized clinical trial results.[1][3] |                       |                   |

## **Troubleshooting and Experimental Design**

Q4: My research focuses on non-catecholaminergic vasopressors. Why might **Selepressin** have failed to show benefit despite a targeted mechanism of action and promising preclinical data?

The discrepancy between promising preclinical results and the SEPSIS-ACT trial outcome highlights several challenges in septic shock research:

- Complexity of Septic Shock: Sepsis is a heterogeneous syndrome.[5] A single-pathway intervention may not be sufficient to alter the complex pathophysiology involving vasodilation, inflammation, and capillary leakage.[5]
- Endpoint Selection: The primary endpoint, ventilator- and vasopressor-free days, is a composite outcome. While clinically relevant, it may not be sensitive enough to detect subtle but important physiological effects of the drug.[2]
- Timing of Intervention: Patients in the trial had been receiving norepinephrine for a median of 8 hours before the study drug was initiated.[5] This delay might have limited the potential benefit of an earlier intervention aimed at mitigating vascular leakage and vasodilation.[5]
- Physiological vs. Clinical Outcomes: While selepressin did show some expected physiological effects, such as reducing the required dose of norepinephrine, this did not



translate into improved patient-centered outcomes like mortality or days free of organ support.[6]

### **Experimental Protocols and Methodologies**

Q5: What was the experimental design of the SEPSIS-ACT trial?

The SEPSIS-ACT study was a blinded, randomized, placebo-controlled, two-part, adaptive phase 2b/3 clinical trial.[2][7]

- Participants: The trial enrolled adult patients with septic shock who required norepinephrine infusions of more than 5  $\mu$  g/min to maintain adequate blood pressure.[1][3]
- Design:
  - Part 1 (Dose-Finding): This was an adaptive phase designed to identify the optimal dosing regimen of selepressin. It utilized a Bayesian algorithm to adjust randomization probabilities, allocating more patients to better-performing dose groups.[8] The trial began with three selepressin dosing regimens (starting infusion rates of 1.7, 2.5, and 3.5 ng/kg/min) versus a placebo.[1]
  - Part 2 (Confirmation): This part was planned to be a traditional 1:1 randomized comparison of the best-performing dose from Part 1 against a placebo, with a minimum of 1,000 patients. The trial was stopped before this phase began.[1]
- Intervention: **Selepressin** or placebo was administered as a continuous infusion and titrated based on hemodynamic parameters.[1][8]
- Primary Outcome: The primary endpoint was the number of ventilator- and vasopressor-free days within 30 days of starting the study drug.[1][7] For patients who died within 30 days, this value was assigned as zero.[7]





Click to download full resolution via product page

Caption: High-level experimental workflow for Part 1 of the SEPSIS-ACT trial.

Q6: What is the signaling pathway of **Selepressin**?

**Selepressin** is a selective agonist for the vasopressin V1a receptor (AVPR1A).[6][9] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to vasoconstriction.[10][11][12]

- Binding: **Selepressin** binds to the V1a receptor on vascular smooth muscle cells.[12][13]
- G-Protein Activation: This binding activates the associated Gq/11 heterotrimeric G-protein.
   [12][14]
- Downstream Cascade: The activated Gq protein stimulates phospholipase C (PLC).[12][14]







- Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[10]
- Calcium Release: IP3 triggers the release of calcium ions (Ca2+) from intracellular stores,
   leading to a rapid increase in cytosolic calcium concentration.[10]
- Cellular Response: The elevated intracellular calcium promotes the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.[10]





Click to download full resolution via product page

Caption: Simplified signaling cascade initiated by **Selepressin** binding to the V1a receptor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 5. rebelem.com [rebelem.com]
- 6. jwatch.org [jwatch.org]
- 7. Rationale and Design of an Adaptive Phase 2b/3 Clinical Trial of Selepressin for Adults in Septic Shock. Selepressin Evaluation Programme for Sepsis-induced Shock-Adaptive Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 11. Vasopressin receptor 1A Wikipedia [en.wikipedia.org]
- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasopressin receptor Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Reasons for termination of the Selepressin SEPSIS-ACT trial]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b612310#reasons-for-termination-of-the-selepressin-sepsis-act-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com